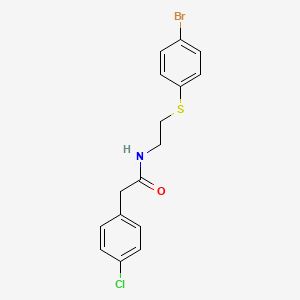

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNOS/c17-13-3-7-15(8-4-13)21-10-9-19-16(20)11-12-1-5-14(18)6-2-12/h1-8H,9-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGOMPFGBTZXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

Formation of the Sulfanyl Intermediate: A reaction between 4-bromothiophenol and an appropriate ethyl halide under basic conditions to form the sulfanyl intermediate.

Acetamide Formation: The intermediate is then reacted with 4-chlorophenylacetic acid or its derivatives under amide-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen.

Substitution: Halogen substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon with hydrogen, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development

The compound's unique structural features, including the presence of bromine and chlorine substituents, suggest potential as a pharmacophore in drug design. The electronic and steric properties imparted by these halogens can influence binding affinity and selectivity towards biological targets.

2. Enzyme Inhibition Studies

Research indicates that compounds with similar structures may act as enzyme inhibitors. For instance, they could potentially inhibit key enzymes involved in disease pathways, making them candidates for therapeutic development against conditions such as cancer or inflammatory diseases. The exact mechanisms would require experimental validation to determine specific enzyme interactions.

Biological Studies

1. Receptor Modulation

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide may function as a receptor modulator, influencing various signaling pathways within cells. Investigating its effects on different receptors could elucidate its role in cellular processes and lead to novel therapeutic strategies.

2. Toxicological Assessments

Understanding the safety profile of this compound is crucial for its potential application in pharmaceuticals. Toxicological studies can reveal adverse effects and help establish safe dosage ranges for future clinical applications.

Industrial Chemistry Applications

1. Synthesis Intermediate

The compound can serve as an intermediate in the synthesis of more complex molecules, which is valuable in both academic and industrial settings. Its unique structure allows it to be a building block for developing new chemical entities with desired properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related acetamides with halogenated aryl groups and sulfur-containing linkers. Key analogues include:

Key Observations :

- Substituent Position : The position of halogens (Br, Cl) significantly impacts bioactivity. For example, 4-substituted bromophenyl groups (as in the target compound) often enhance receptor binding compared to 2-substituted analogues .

- Heterocyclic Additions : Compounds with triazole or imidazole moieties (e.g., ) exhibit enhanced specificity for enzymes like HIV-1 RT but may suffer from reduced solubility due to increased molecular complexity.

Physicochemical Properties

- Hydrogen Bonding : The acetamide carbonyl and sulfanyl group in the target compound may form hydrogen bonds similar to those observed in crystal structures of N-(4-Bromophenyl)acetamide (N–H⋯O and C–H⋯Br interactions) .

Biological Activity

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features both bromine and chlorine substituents, which may enhance its pharmacological properties. The following sections provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

- IUPAC Name : N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-chlorophenyl)acetamide

- Molecular Formula : C16H15BrClNOS

- CAS Number : 477886-06-9

The compound's structure is characterized by a sulfanyl group connected to a bromophenyl moiety and a chlorophenyl acetamide, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Sulfanyl Intermediate : This is achieved by reacting 4-bromothiophenol with an ethyl halide under basic conditions.

- Acetamide Formation : The sulfanyl intermediate is then reacted with 4-chlorophenylacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing bromine and chlorine substituents can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent activity against pathogens .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural features exhibit anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay has been utilized to evaluate the cytotoxic effects of these compounds, revealing promising results for certain derivatives .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and subsequent catalysis.

- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways.

Further experimental validation is required to elucidate the precise molecular targets and pathways involved in its biological activity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Promising | Significant |

| N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-fluorophenyl)acetamide | Moderate | Moderate |

| N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide | Weak | Low |

This table illustrates how the presence of specific halogen substituents can influence both antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial properties using methods such as MIC determination and time-kill assays. Results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal activity .

- Cytotoxicity Assay : In another investigation, derivatives were tested against MCF7 cells, revealing that some compounds significantly inhibited cell proliferation at concentrations comparable to established chemotherapeutics .

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide?

Answer:

Synthesis typically involves nucleophilic substitution and amide coupling. Key steps include:

- Thioether formation : Reacting 4-bromothiophenol with 2-chloroethylamine under alkaline conditions (pH 8–9, ethanol solvent, 60–70°C) to form the sulfanyl ethyl intermediate .

- Acetamide coupling : Using 2-(4-chlorophenyl)acetic acid activated via EDC/HOBt, followed by reaction with the intermediate at room temperature in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (>75%) and purity (>95%) .

Basic: Which characterization techniques are essential for verifying the compound’s structural integrity?

Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., sulfanyl proton at δ 3.2–3.5 ppm; aromatic protons for bromo/chlorophenyl groups) .

- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 423.98) and fragments (e.g., loss of –SCHCH–) .

- TLC monitoring : Hexane:ethyl acetate (3:1) with UV visualization ensures reaction completion .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Answer:

- Data collection : Use single crystals grown via slow evaporation (acetonitrile/methanol). SHELXL refines structures by minimizing residuals (R1 < 0.05) .

- Key parameters : Analyze torsion angles (e.g., C–S–C–C dihedral) and hydrogen bonds (e.g., N–H⋯O) to confirm planar acetamide geometry and sulfanyl ethyl flexibility .

Advanced: What computational strategies predict target binding modes for this compound?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains). Parameters include:

- Grid box : Centered on ATP-binding pockets (20 Å).

- Scoring : MM-GBSA validates binding energy (< –8 kcal/mol) .

- MD simulations : GROMACS assesses stability (RMSD < 2 Å over 100 ns) .

Intermediate: How to design assays for evaluating its anticancer activity?

Answer:

- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC ~12 µM) with doxorubicin as control .

- Mechanistic studies : Western blotting detects apoptosis markers (e.g., caspase-3 cleavage) and kinase inhibition (e.g., Akt phosphorylation) .

Advanced: How does structural modification influence its structure-activity relationship (SAR)?

Answer:

- Halogen substitution : Replacing 4-bromo with fluoro reduces steric hindrance, enhancing solubility but decreasing kinase affinity .

- Side-chain elongation : Adding methyl groups to the ethyl linker improves metabolic stability (t > 4 hrs in liver microsomes) .

Advanced: How to reconcile contradictory reports on its antimicrobial efficacy?

Answer:

- Standardized protocols : Use CLSI guidelines for MIC testing (e.g., S. aureus ATCC 25923) to control inoculum size and growth media .

- Resazurin assay : Quantifies bacterial viability via fluorescence (λ 560 nm) to minimize human error .

Intermediate: What factors affect its stability in aqueous buffers?

Answer:

- pH dependence : Stable at pH 6–8 (hydrolysis half-life >48 hrs), but degrades rapidly in acidic (pH <4, t ~6 hrs) or alkaline (pH >9, t ~12 hrs) conditions .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (HPLC purity drops <90% after 7 days under UV) .

Advanced: Which in silico tools predict its pharmacokinetic properties?

Answer:

- ADMET prediction : SwissADME estimates:

- Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration).

- CYP inhibition : High risk for CYP3A4 (probability >0.7) .

- PBPK modeling : GastroPlus simulates oral bioavailability (~55%) and tissue distribution (C 1.2 µg/mL) .

Intermediate: How to assess its potential for drug resistance in long-term studies?

Answer:

- Serial passage assay : Expose E. coli or cancer cells to sublethal doses for 20 generations; monitor MIC/IC shifts .

- Genomic sequencing : Identify mutations in target genes (e.g., gyrB for antimicrobial resistance) via Illumina HiSeq .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.